3,4-Dimethyl-5-((methylthio)methyl)isoxazole
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Overview
Description
3,4-Dimethyl-5-((methylthio)methyl)isoxazole is a heterocyclic compound with the molecular formula C7H11NOS It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper(I) acetylides to azides and nitrile oxides provide access to 3,4-disubstituted isoxazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-5-((methylthio)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using tert-butyl nitrite or isoamyl nitrite to form 3,5-disubstituted isoxazoles . Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include CuCl, tert-butyl nitrite, isoamyl nitrite, and sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions yield 3,5-disubstituted isoxazoles, while reduction reactions produce the corresponding reduced forms of the compound .
Scientific Research Applications
3,4-Dimethyl-5-((methylthio)methyl)isoxazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and interactions . In medicine, it has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties . Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . The compound’s effects are mediated through its binding to active sites on enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
3,4-Dimethyl-5-((methylthio)methyl)isoxazole can be compared with other similar compounds, such as 3,5-dimethylisoxazole and 3,4,5-trisubstituted isoxazoles . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3,4-dimethyl-5-(methylsulfanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5-6(2)8-9-7(5)4-10-3/h4H2,1-3H3 |
InChI Key |
ANKUEKXZVVWPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)CSC |
Origin of Product |
United States |
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